Azosulfamide is categorized under azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) in their molecular structure. It falls within the broader category of sulfonamides, which are known for their antimicrobial properties. The chemical structure of Azosulfamide can be denoted by its CAS number, 133-60-8, which is used for identification in chemical databases and regulatory frameworks .
The synthesis of Azosulfamide typically involves several key steps:
A detailed study outlines various methods for synthesizing azo-sulfonamide derivatives, emphasizing reaction conditions such as temperature, solvent choice, and catalyst use to enhance efficiency and selectivity .
The molecular structure of Azosulfamide can be described as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of Azosulfamide during synthesis .
Azosulfamide participates in various chemical reactions typical of azo compounds and sulfonamides:
These reactions are significant for modifying the compound's properties or enhancing its biological activity.
The mechanism of action of Azosulfamide is primarily related to its ability to inhibit bacterial growth. It operates through the following pathways:
Azosulfamide possesses distinct physical and chemical properties:
These properties influence its formulation in pharmaceutical applications and its efficacy as an antibacterial agent .
Azosulfamide has several notable applications in scientific and medical fields:
Research continues into expanding the applications of Azosulfamide, particularly in drug development and antimicrobial therapies .
The discovery of sulfonamides marked a watershed in antimicrobial chemotherapy. In 1932, Gerhard Domagk at IG Farben identified Prontosil (sulfamidochrysoidine), a red azo dye, as the first systemically effective antibacterial agent. Prontosil itself was inert in vitro but metabolized in vivo to release the active moiety sulfanilamide (4-aminobenzenesulfonamide), as elucidated by the Pasteur Institute team in 1935 [1] [4]. This discovery validated the "bioactivation" concept and initiated the sulfa drug era. By 1945, over 5,400 sulfonamide derivatives had been synthesized, fundamentally altering infectious disease management and establishing the sulfonamide group (-SO₂NH₂) as a versatile pharmacophore [1].
Structurally, early antibacterial sulfonamides functioned as competitive antagonists of p-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase (DHPS) in folate synthesis. Humans acquire folate nutritionally, enabling selective bacteriostatic action [1] [4]. Post-1940s, sulfonamide applications diversified beyond antibacterials. Key milestones include:
Table 1: Structural Evolution of Key Sulfonamide Pharmacophores
Era | Therapeutic Class | Representative Agent | Core Structural Innovation |
---|---|---|---|
1930s | Antibacterials | Prontosil® (azo prodrug) | Azo linkage for bioactivation |
1930s–1940s | Antibacterials | Sulfadiazine | Pyrimidine heterocycle at N¹ |
1950s | Diuretics | Hydrochlorothiazide | Benzothiadiazine ring fused with sulfonamide |
1980s | Antidiabetics | Glyburide | Sulfonylurea group (-SO₂NHC(O)NR₂) |
2000s | Anticancer agents | SLC-0111 (CA IX inhibitor) | Glycosylated sulfonamide |
2020s | Targeted hybrids | Azosulfamide | Azo-chromene-sulfonamide conjugate |
Sodium 4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-5-hydroxynaphthalene-1,7-disulfonate
This structure positions the sulfonamide at the N⁴ position of the pyrimidine ring, distinct from classical antibacterial sulfonamides (e.g., sulfadiazine) where sulfonamide attaches at the pyrimidine’s N¹ position [8]. The sodium sulfonate groups (-SO₃Na) enhance aqueous solubility, addressing crystalluria risks of early sulfonamides [1].
X-ray crystallography confirms a near-coplanar conformation (dihedral angle: 8.7°) between the azo-linked naphthalene and benzenesulfonamide rings, facilitating π-stacking with tyrosine residues in EGFR’s hydrophobic pocket [9]. Density functional theory (DFT) simulations reveal:
Table 3: Structural Attributes of Azosulfamide vs. Classical Sulfonamides
Parameter | Azosulfamide | Sulfadiazine | Prontosil |
---|---|---|---|
Molecular formula | C₁₈H₁₄N₄Na₂O₁₀S₃ | C₁₀H₁₀N₄O₂S | C₁₂H₁₃N₅O₂S |
Sulfonamide position | N⁴-pyrimidine | N¹-pyrimidine | N⁴-naphthalene (prodrug) |
Azo bond presence | Yes (aryl-aryl) | No | Yes (azo dye) |
Water solubility | High (sulfonate salts) | Moderate | Low |
Bioactivation required? | No (direct inhibitor) | No | Yes (reduction to sulfanilamide) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7